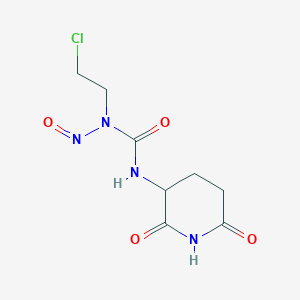
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (CENU) is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It belongs to the class of nitrosourea compounds that have been used in chemotherapy for the treatment of various types of cancer. CENU has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism Of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and transcription.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in lab experiments is its relatively simple synthesis method. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have promising results in preclinical studies, making it a potentially useful tool in cancer research. However, one limitation of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. One area of research is the development of more potent analogs of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea that can be used in cancer treatment. Another area of research is the development of more targeted delivery systems for 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea, which can improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and its potential use in combination with other chemotherapeutic agents.
Synthesis Methods
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea can be synthesized by reacting 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea (CDPU) with sodium nitrite in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. The synthesis of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been extensively studied for its potential as an anticancer agent. It has been shown to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and brain cancer cells. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
13909-02-9 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea |
Molecular Formula |
C8H11ClN4O4 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
InChI Key |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Other CAS RN |
13909-02-9 |
shelf_life |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
solubility |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
synonyms |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



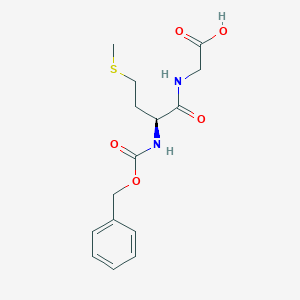

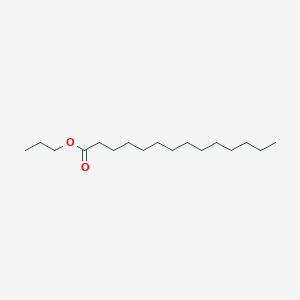
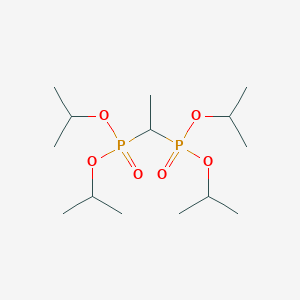

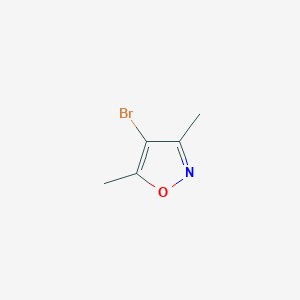
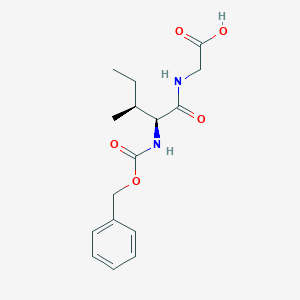


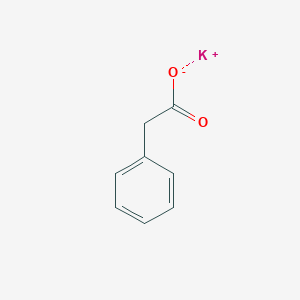

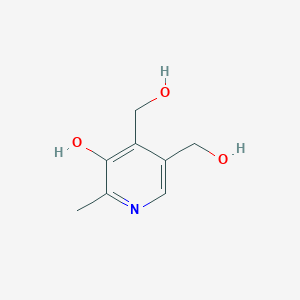
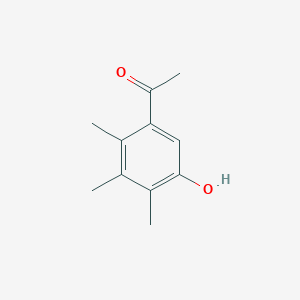
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)